![molecular formula C23H21N5O4S B2821950 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 905681-35-8](/img/structure/B2821950.png)
4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Reactivity
- New Routes to Oxadiazoles and Oxadiazolopyridines : Research by Elnagdi et al. (1988) explored the synthesis of 1,3,4-oxadiazoles, a class to which 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide belongs. They investigated the reactivity of similar compounds towards various electrophilic reagents, contributing to the understanding of the chemical behavior of these compounds in different contexts (Elnagdi et al., 1988).
Antimicrobial Activity
- Pyridines and Sulfa-Drugs as Antimicrobial Agents : A study by El‐Sayed et al. (2017) focused on designing pyridines and sulfa-drug derivatives as antimicrobial agents. They synthesized a series of compounds, including those with structures similar to 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide, which demonstrated significant antimicrobial activity (El‐Sayed et al., 2017).
Antiulcer and Antisecretory Properties
- H+/K+-ATPase Inhibitors : Research by Ife et al. (1989) on 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors, a class closely related to the compound , demonstrated the importance of pyridine basicity in achieving high potency as inhibitors and maintaining stability under physiological conditions. This study indicates potential applications of similar compounds in antisecretory and antiulcer medications (Ife et al., 1989).
Neuroleptic Activity
- Synthesis and Neuroleptic Activity of Benzamide Derivatives : Ogata et al. (1984) synthesized benzamides, structurally akin to 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide, to investigate their potential as dopamine receptor blockers. This research suggests possible applications in neuroleptic treatments (Ogata et al., 1984).
Inhibitors for Medical Applications
- (H+,K+)-ATPase Inhibiting Compounds : A study by Kohl et al. (1992) on [(Pyridylmethyl)sulfinyl]benzimidazoles, closely related to the compound , highlighted their role as potent (H+,K+)-ATPase inhibitors with applications in treating gastric acid-related issues. This suggests potential medical applications for compounds with similar chemical structures (Kohl et al., 1992).
Biological Studies and Crystal Structure Analysis
- Biological Studies of Oxadiazole Derivatives : Karanth et al. (2019) conducted biological studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which share a core structure with the compound . Their research into the antibacterial and antioxidant activities of these compounds provides insights into potential biological applications (Karanth et al., 2019).
properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-2-28(16-17-7-4-3-5-8-17)33(30,31)20-12-10-18(11-13-20)21(29)25-23-27-26-22(32-23)19-9-6-14-24-15-19/h3-15H,2,16H2,1H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKZEFBOJFTPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.